![molecular formula C24H22N4O3 B602172 1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid CAS No. 1442400-65-8](/img/structure/B602172.png)

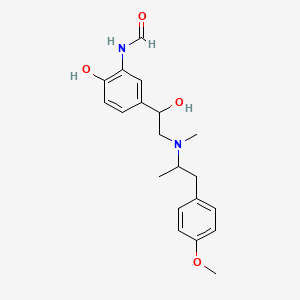

1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid

Übersicht

Beschreibung

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazoles are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The synthesis of this specific compound is not detailed in the retrieved sources.Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is slightly more basic than imidazole, as indicated by the pKa’s of the conjugate acids of 7.0 and 7.4 .Wissenschaftliche Forschungsanwendungen

Chemometric Methods for Simultaneous Determination

Field

Chemistry, specifically chemometrics and pharmaceutical analysis.

Application

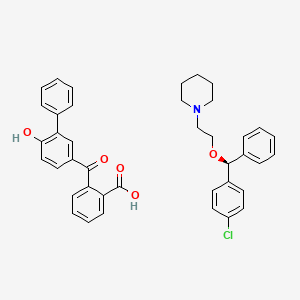

Azilsartan Impurity L is used in chemometric methods for the simultaneous determination of azilsartan medoxomil, chlorthalidone, and azilsartan .

Method

The full spectrum-based chemometric techniques, namely partial least squares (PLS), principal component regression, and artificial neural networks (ANN), were among the applied methods . Genetic algorithm procedure (GA-PLS and GA-ANN) was used as a wavelength selection procedure .

Results

The models were developed by applying a multilevel multifactor experimental design . The predictive power of the suggested models was evaluated through a validation set containing nine mixtures with different ratios of the three analytes .

Structural Elucidation of Potential Impurities

Field

Pharmaceutical chemistry, specifically impurity profiling.

Application

Azilsartan Impurity L is studied for its potential impurities during the synthesis of Azilsartan .

Method

The structures of the potential impurities were characterized and confirmed by IR, NMR, and MS techniques . An efficient chromatographic method was developed to separate and quantify these impurities .

Results

The validated HPLC method is suitable for the separation and quantification of all potential impurities in Azilsartan .

Treatment of Essential Hypertension

Field

Medicine, specifically cardiology and pharmacology.

Application

Azilsartan Impurity L is used in the treatment of essential hypertension .

Method

Azilsartan lowers blood pressure by blocking the action of angiotensin II at the AT1 receptor, a hormone that contracts blood vessels and reduces water excretion through the kidneys .

Results

Azilsartan has shown promising results in blood pressure reduction and tolerability .

Analytical Methods for Estimation in Pharmaceutical Formulation

Field

Pharmaceutical analysis.

Application

Azilsartan Impurity L is used in analytical methods for estimation in pharmaceutical formulation .

Method

Numerous methods have been developed for quantitative estimation of Azilsartan in bulk and pharmaceutical dosage form. These methods include UV Visible Spectrophotometry, High Pressure Thin Layer Chromatography, Reversed Phase High Performance Liquid Chromatography and hyphenated techniques like Liquid chromatography- Mass Spectrometry .

Results

The chromatographic methods primarily RP-HPLC and LC-MS were found to be more accurate, precise and sensitive compared to other pharmaceutical methods .

Stability Indicating Methods

Application

Azilsartan Impurity L is used in stability indicating methods for Azilsartan .

Method

The stability of Azilsartan is tested under various conditions such as exposure to hydrogen peroxide, acidic and neutral pH, photo stability and dry heat .

Results

Azilsartan shows greater extent of degradation up to 40% with hydrogen peroxide. It is degraded up to 38% and 31% with acidic and neutral pH respectively while it shows greater photo stability and dry heat .

Screening of Nitrosamine Impurities

Application

Azilsartan Impurity L is studied for its potential nitrosamine impurities .

Method

The screening of nitrosamine impurities is done using analytical techniques .

Results

The results of this application are not specified in the source .

Zukünftige Richtungen

Imidazoles are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Eigenschaften

IUPAC Name |

3-[[4-(2-carbamimidoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3/c1-2-31-24-27-20-9-5-8-19(23(29)30)21(20)28(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22(25)26/h3-13H,2,14H2,1H3,(H3,25,26)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLEVNSRDOQPXLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate](/img/structure/B602090.png)